molecular formula C3H7Cl2N B1524564 2-Chloroprop-2-en-1-amine hydrochloride CAS No. 100516-95-8

2-Chloroprop-2-en-1-amine hydrochloride

Cat. No. B1524564
CAS RN: 100516-95-8
M. Wt: 128 g/mol
InChI Key: JYOQGOHJIWTLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroprop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C3H7Cl2N . It has a molecular weight of 128.00 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloroprop-2-en-1-amine hydrochloride is represented by the InChI code: 1S/C3H6ClN.ClH/c1-3(4)2-5;/h1-2,5H2;1H . This indicates that the molecule consists of a 2-chloroprop-2-en-1-amine group and a hydrochloride group .


Physical And Chemical Properties Analysis

2-Chloroprop-2-en-1-amine hydrochloride is a powder that is stored in an inert atmosphere at room temperature . The boiling point is not specified . The melting point is between 212-213 degrees Celsius .

Scientific Research Applications

Pharmacology: Drug Synthesis and Development

2-Chloroprop-2-en-1-amine hydrochloride is utilized in pharmacology for the synthesis of various pharmaceutical compounds. Its reactivity due to the presence of both amine and chloride groups makes it a valuable intermediate in the production of drugs that may exhibit anti-inflammatory, analgesic, or antipyretic properties .

Material Science: Polymer Modification

In material science, this compound serves as a monomer or a cross-linking agent in the creation of specialized polymers. The chlorine atom can be replaced by other functional groups, allowing for the development of polymers with specific desired properties such as increased durability or chemical resistance .

Chemical Synthesis: Organic Reactions

2-Chloroprop-2-en-1-amine hydrochloride is a key reagent in organic synthesis reactions, including nucleophilic substitution and elimination reactions. It’s particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many chemical industries .

Analytical Chemistry: Reference Standards

This compound is often used as a reference standard in analytical chemistry due to its well-defined properties. It helps in calibrating instruments and validating methods, ensuring the accuracy and reliability of analytical results in research and quality control .

Biochemistry: Enzyme and Receptor Studies

In biochemistry, 2-Chloroprop-2-en-1-amine hydrochloride is used to study enzyme kinetics and receptor binding. It acts as a ligand to bind to receptors or as a substrate for enzymes, aiding in understanding the biochemical pathways and mechanisms .

Industrial Applications: Chemical Manufacturing

Industrially, it’s used in the manufacture of other chemicals, serving as a building block for more complex compounds. Its versatility in reactions makes it a staple in the production of dyes, resins, and other industrial chemicals .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloroprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN.ClH/c1-3(4)2-5;/h1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQGOHJIWTLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712407
Record name 2-Chloroprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroprop-2-en-1-amine hydrochloride

CAS RN

100516-95-8
Record name 2-Chloroprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroprop-2-en-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroprop-2-en-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloroprop-2-en-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Chloroprop-2-en-1-amine hydrochloride
Reactant of Route 4
2-Chloroprop-2-en-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Chloroprop-2-en-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Chloroprop-2-en-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.